molecular formula C10H12FNO2 B1431979 Ethyl 3-(2-fluoropyridin-3-yl)propanoate CAS No. 1820641-58-4

Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Cat. No.: B1431979
CAS No.: 1820641-58-4
M. Wt: 197.21 g/mol
InChI Key: DLHQDMWTUAOHCE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoropyridin-3-yl)propanoate is an organic compound with the molecular formula C10H12FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoropyridin-3-yl)propanoate typically involves the reaction of 2-fluoropyridine with ethyl acrylate under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Ethyl 3-(2-fluoropyridin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The ester group allows for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-fluoropyridin-2-yl)propanoate
  • Ethyl 3-(4-fluoropyridin-2-yl)propanoate
  • Ethyl 3-(2-chloropyridin-3-yl)propanoate

Uniqueness

Ethyl 3-(2-fluoropyridin-3-yl)propanoate is unique due to the position of the fluorine atom on the pyridine ring, which significantly influences its chemical properties and reactivity. This positional isomerism can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

ethyl 3-(2-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHQDMWTUAOHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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